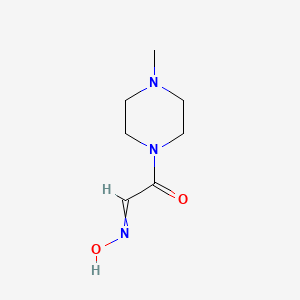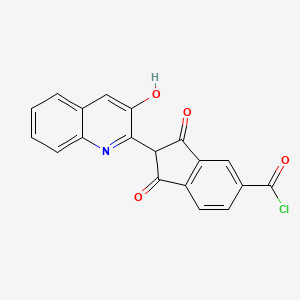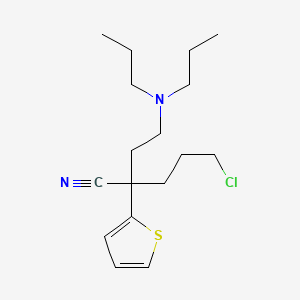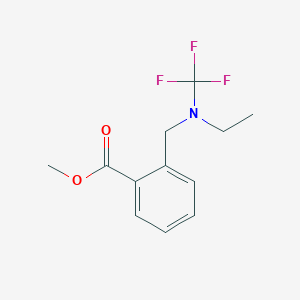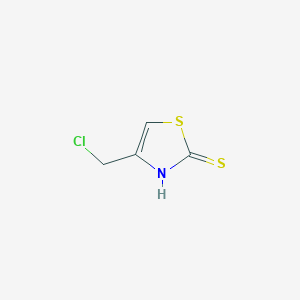
4-(Chloromethyl)thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the reaction of thiazole-2-thiol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The thiazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include thiazole derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)thiazole-2-thiol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-2-thiol: Lacks the chloromethyl group but shares the thiazole and thiol functionalities.
4-Methylthiazole-2-thiol: Contains a methyl group instead of a chloromethyl group.
2-Mercaptobenzothiazole: Contains a benzene ring fused to the thiazole ring.
Uniqueness
4-(Chloromethyl)thiazole-2-thiol is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Propiedades
Fórmula molecular |
C4H4ClNS2 |
|---|---|
Peso molecular |
165.7 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4ClNS2/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7) |
Clave InChI |
LQDUKMNHEBEFTF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)S1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


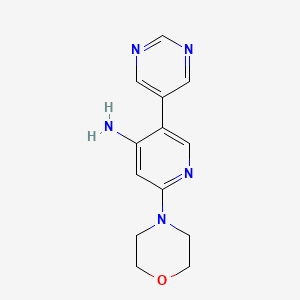
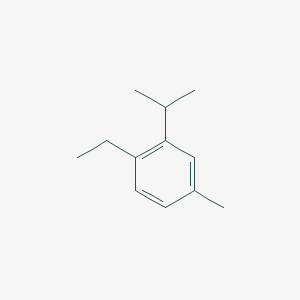
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
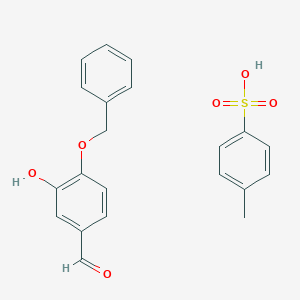
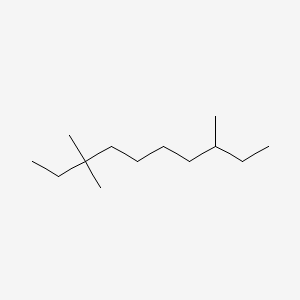


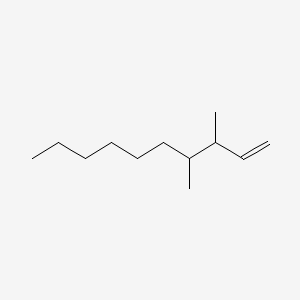

![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
